molecular formula C15H19N5O3S B7535896 N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide

Cat. No. B7535896
M. Wt: 349.4 g/mol
InChI Key: YFVKDICXYFURCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide selectively binds to the dopamine transporter and inhibits its function, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to a variety of physiological effects, including increased arousal, attention, and motivation. N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation.
Biochemical and Physiological Effects:
N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of the dopamine transporter, the inhibition of cancer cell growth, and the modulation of various proteins involved in cell division and proliferation. N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for the study of dopamine-related disorders and the development of new treatments. Another advantage is its potential to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. However, one limitation of using N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide in lab experiments is its potential toxicity and side effects, which could limit its use in clinical settings.

Future Directions

There are several future directions for the study of N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide, including the development of new treatments for addiction and other dopamine-related disorders, the development of new cancer treatments, and the study of the structure and function of various proteins involved in cell division and proliferation. Additionally, further research is needed to determine the potential toxicity and side effects of N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide, as well as its potential for clinical use.

Synthesis Methods

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed coupling reaction between 1-(benzenesulfonyl)piperidine and 4-iodomethyl-1H-1,2,3-triazole, followed by the addition of 4-carboxamide. Another method involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction between 1-(benzenesulfonyl)piperidine and 4-azidomethyl-1H-1,2,3-triazole, followed by the addition of 4-carboxamide.

Scientific Research Applications

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has been shown to selectively inhibit the dopamine transporter, which could lead to the development of new treatments for addiction and other dopamine-related disorders. In cancer research, N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has been studied for its potential to inhibit the growth of cancer cells, particularly those that are resistant to traditional chemotherapy drugs. In drug discovery, N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide has been used as a tool compound to study the structure and function of various proteins, including transporters and receptors.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-15(14-11-17-19-18-14)16-10-12-6-8-20(9-7-12)24(22,23)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVKDICXYFURCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NNN=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2H-triazole-4-carboxamide

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